Microcystin-LY

Overview

Description

Microcystin-LY, a variant of microcystins, is a potent hepatotoxin produced by certain strains of cyanobacteria. Microcystins are cyclic heptapeptides that have garnered significant attention due to their acute and chronic toxicity, posing serious health and environmental risks. These toxins are synthesized by a mixed polyketide synthase/non-ribosomal peptide synthetase system called microcystin synthetase. The synthesis and accumulation of microcystins in cyanobacteria are influenced by environmental and nutritional factors, such as the availability of iron, which can induce the transcription of essential genes involved in their synthesis (Sevilla et al., 2008).

Synthesis Analysis

Microcystins are produced non-ribosomally via a complex enzyme pathway involving peptide synthetases (mcyABC), polyketide synthases (mcyD), and chimeric enzymes (mcyEG) among others. The synthesis process is tightly regulated and can be influenced by environmental conditions such as nutrient availability. For instance, iron deficiency has been shown to increase the transcription of the mcyD gene, correlating with higher levels of microcystin-LR production in Microcystis aeruginosa (Sevilla et al., 2008).

Molecular Structure Analysis

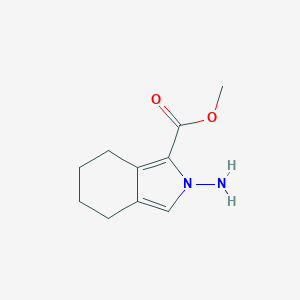

The molecular structure of this compound, like other microcystins, is characterized by a cyclic heptapeptide backbone. This structure includes several unusual amino acids, most notably the Adda amino acid, which is crucial for the toxin's activity. NMR spectroscopy and molecular dynamics calculations have been used to study the conformation of microcystin-LR, revealing a saddle-shaped peptide ring with specific regions being more flexible or rigid depending on the solvent environment (Trogen et al., 1996).

Chemical Reactions and Properties

Microcystin-LR's reactivity, especially in processes aimed at its degradation, has been extensively studied. For example, ozonation and photocatalytic oxidation have been investigated as methods to degrade microcystin-LR in aqueous solutions, revealing various intermediates and byproducts. These studies help understand the chemical reactions microcystins undergo in environmental and treatment processes, highlighting the complexity of effectively removing these toxins from water sources (Chang et al., 2014; Liu et al., 2003).

Physical Properties Analysis

Microcystin-LR's stability under different environmental conditions, such as exposure to light, has implications for its persistence in natural waters. Studies have shown that microcystin variants, including microcystin-LR, exhibit limited decomposition and isomerization when exposed to sunlight, indicating their significant resilience in aquatic environments (Tsuji et al., 1994).

Chemical Properties Analysis

The chemical properties of microcystin-LR, including its interactions with other substances and its behavior during water treatment processes, are critical for understanding how to mitigate its effects. Electrochemical studies have provided insights into the oxidation mechanisms of microcystin-LR and its degradation products, offering potential pathways for detoxification and removal from water sources (Lopes et al., 2012).

Scientific Research Applications

Toxicological and Biochemical Studies : Microcystins, including Microcystin-LY, are used in toxicological and biochemical research. This involves studying their effects on various biological systems and their mechanisms of action (Lawton & Edwards, 2001).

Development of Detection Systems : Research on microcystins contributes to the development of systems for detecting these toxins in environmental samples, such as water bodies (Sheng et al., 2015).

Investigating Water Treatment Strategies : Studies involving microcystins are instrumental in exploring and improving water treatment methods to remove these toxins (Lawton et al., 2003).

Studying Ecological Impact : Research has shown that microcystins can affect the fitness of Microcystis cells in their ecological niche, impacting their survival and proliferation (Schatz et al., 2007).

Interdisciplinary Applications : Microcystin-LR, a variant similar to this compound, finds applications across ecotoxicology, biology, chemistry, and materials science, showcasing its wide-ranging impact in interdisciplinary fields (Li et al., 2021).

Agricultural Research : Studies have indicated that microcystin-leucine-arginine can stimulate plant development, as observed in the enhanced growth and blooming of tomato plants under certain conditions (Corbel et al., 2015).

Cellular and Molecular Biology : Microcystin-LR has been used to study cellular responses like apoptosis, proliferation, and changes in gene expression in various cell types, contributing significantly to our understanding of cellular mechanisms (Gehringer, 2004).

Neurodevelopmental Research : Research has shown that exposure to microcystin-LR can adversely affect neurodevelopment in offspring, impacting motor and behavioral development and learning abilities (Li et al., 2015).

Mechanism of Action

Target of Action

Microcystin-LY (MC-LY) is a variant of microcystin, a group of toxins produced by cyanobacteria. The primary targets of MC-LY are proteins that regulate various biological functions. These include proteins involved in metabolism and the immune system, inflammation, neuronal conduction, renin–angiotensin signaling, thyroid hormone homeostasis, and cancer-promoting processes .

Mode of Action

MC-LY interacts with its targets through complex interactions. It binds onto distinct molecular targets, which could generate biochemical alterations through a number of signal transduction pathways . This binding affinity and interaction with proteins lead to cellular dysregulation, potentially leading to the development of several diseases, including cancer .

Biochemical Pathways

MC-LY’s interaction with its targets affects various biochemical pathways. For instance, it can disrupt cell ultrastructure and function by inducing oxidative stress and inhibiting protein phosphatase activity . It also has the potential to alter cell morphology, abnormal cell migration, and invasion, leading to genetic damage .

Pharmacokinetics

MC-LY is characterized by low intestinal absorption, rapid and specific distribution to the liver, moderate metabolism to glutathione and cysteinyl conjugates, and low urinary and fecal excretion . These ADME (Absorption, Distribution, Metabolism, and Excretion) properties significantly impact the bioavailability of MC-LY in the body.

Result of Action

The action of MC-LY can lead to a series of cytotoxic effects. These include decreased cell viability, induced autophagy, apoptosis and necrosis, altered cell cycle, altered cell morphology, abnormal cell migration and invasion, as well as leading to genetic damage . These effects are related to the damage of various ultrastructures and functions such as cell membranes and mitochondria .

Action Environment

Environmental factors can influence the action, efficacy, and stability of MC-LY. It is generally produced by cyanobacteria in freshwater systems . The occurrence of algal blooms, which are often dominated by cyanobacteria, has increased over time due to anthropogenic input of certain nutrients into natural water bodies . These environmental conditions can influence the production and toxicity of MC-LY.

Safety and Hazards

Microcystin-LY is classified as a hepatotoxic and carcinogenic compound. It is the most commonly reported cyanobacterial toxin found in the environment. It is associated with animal and human hepatotoxicity . Over 270 variants of MC exist . It is highly flammable and toxic if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name |

15-[(4-hydroxyphenyl)methyl]-18-[(1Z,3E)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,12,19-tetramethyl-2-methylidene-8-(2-methylpropyl)-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H71N7O13/c1-28(2)24-40-50(67)58-44(52(70)71)32(6)46(63)56-41(26-36-17-19-37(60)20-18-36)49(66)54-38(21-16-29(3)25-30(4)42(72-10)27-35-14-12-11-13-15-35)31(5)45(62)55-39(51(68)69)22-23-43(61)59(9)34(8)48(65)53-33(7)47(64)57-40/h11-21,25,28,30-33,38-42,44,60H,8,22-24,26-27H2,1-7,9-10H3,(H,53,65)(H,54,66)(H,55,62)(H,56,63)(H,57,64)(H,58,67)(H,68,69)(H,70,71)/b21-16-,29-25+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIGQAYSWORHPPH-GFXLLRAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(NC(=O)C(NC(=O)C(C(NC(=O)C(NC(=O)C(NC(=O)C(=C)N(C(=O)CCC(NC1=O)C(=O)O)C)C)CC(C)C)C(=O)O)C)CC2=CC=C(C=C2)O)C=CC(=CC(C)C(CC3=CC=CC=C3)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1C(NC(=O)C(NC(=O)C(C(NC(=O)C(NC(=O)C(NC(=O)C(=C)N(C(=O)CCC(NC1=O)C(=O)O)C)C)CC(C)C)C(=O)O)C)CC2=CC=C(C=C2)O)/C=C\C(=C\C(C)C(CC3=CC=CC=C3)OC)\C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H71N7O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1002.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

123304-10-9 | |

| Record name | Microcystin LY | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123304109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Microcystin-LY | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Microcystin-LY interact with its target and what are the downstream effects?

A1: this compound, like other microcystins, exerts its toxic effects by strongly inhibiting protein phosphatases 1 and 2A (PP1 and PP2A). [, , ] This inhibition disrupts various cellular processes, including cell division, signal transduction, and apoptosis, ultimately leading to liver damage.

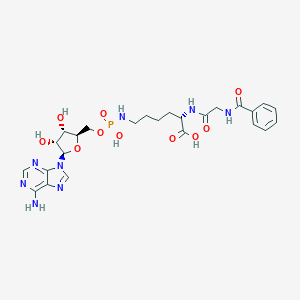

Q2: What is the structural characterization of this compound?

A2: this compound is a cyclic heptapeptide with the molecular formula C₅₀H₇₀N₁₀O₁₃. [] It has a molecular weight of 1043.2 g/mol. [] Its structure includes the unusual β-amino acid Adda (3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid) and N-methyldehydroalanine (Mdha) residues. [] The primary structure of this compound has been confirmed by NMR spectroscopy. []

Q3: What can you tell me about the analytical methods used to detect this compound?

A3: Several analytical methods have been employed for the detection and quantification of this compound. High-performance liquid chromatography coupled with diode array detection (HPLC-DAD) and liquid chromatography-mass spectrometry (LC-MS) are commonly used techniques. [, ] Additionally, enzyme-linked immunosorbent assay (ELISA) can be utilized to measure total microcystins, including this compound. [] Liquid chromatography–high resolution tandem mass spectrometry (LC–HRMS/MS) has also been employed for identification and characterization, especially in complex matrices. []

Q4: Has this compound been found in environmental samples?

A4: Yes, this compound has been identified in both laboratory cultures and environmental samples of Microcystis aeruginosa. [, ] It was detected along with other microcystin variants in natural blooms collected from reservoirs, demonstrating its presence in the environment. []

Q5: What is known about the photocatalytic degradation of this compound?

A5: Studies have investigated the photocatalytic degradation of this compound using titanium dioxide (TiO₂) coated glass microspheres (Photospheres™). [] Results showed that Photospheres™ effectively decomposed this compound in water within 2 minutes, a rate comparable to Degussa P25, a highly efficient TiO₂ material. [] This suggests that photocatalysis could be a potential method for removing this compound from water.

Q6: Is there any information on the biodegradation of this compound?

A6: Research on the microcystin-degrading bacterium Sphingopyxis sp. C-1 has revealed that the enzyme microcystinase A (MlrA) plays a crucial role in the initial biodegradation step of microcystins. [] Notably, MlrA has been shown to degrade this compound by cleaving the Adda-L-amino acid site within the molecule. [] This finding highlights a potential biological pathway for the degradation of this compound in the environment.

Q7: Are there any known structure-activity relationships for this compound?

A7: While specific SAR studies for this compound might be limited, research on other microcystins suggests that the hydrophobic amino acid at the variable position 2 influences the degradation rate via photocatalysis. [] This implies that structural modifications impacting the hydrophobicity of this compound could potentially affect its susceptibility to degradation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromoimidazo[1,2-a]pyridine](/img/structure/B40293.png)